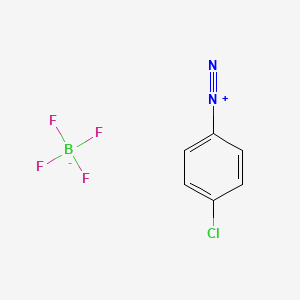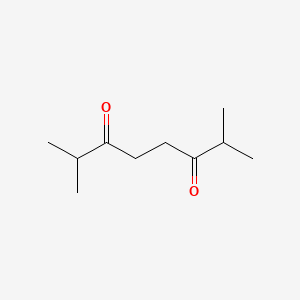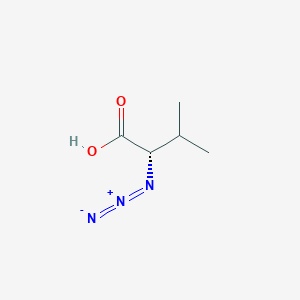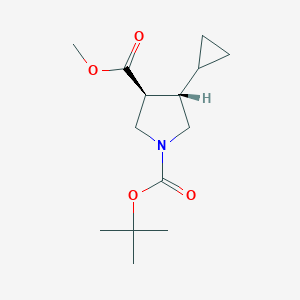
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline (6-CMTI) is a synthetic compound that has become increasingly popular in scientific research due to its wide range of applications. It has been used in a number of studies to investigate biological processes, and its potential therapeutic applications are being explored.
科学的研究の応用
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline has been used in a variety of scientific research applications. It has been used in studies of the biochemical and physiological effects of drugs, as well as in studies of the mechanism of action of drugs. It has also been used in studies of the effects of environmental toxins and in studies of the efficacy of treatments for various diseases. In addition, 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline has been used in studies of the pharmacokinetics of drugs, and in studies of the pharmacodynamics of drugs.
作用機序
The mechanism of action of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed to interact with a number of different receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It is also believed to interact with a number of different enzymes, including monoamine oxidase, cyclooxygenase, and cytochrome P450 enzymes.
Biochemical and Physiological Effects
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as anti-inflammatory and anti-seizure effects. It has also been shown to have neuroprotective and cardioprotective effects, as well as immunomodulatory effects.
実験室実験の利点と制限
One of the major advantages of using 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is relatively easy to synthesize, which makes it cost-effective. In addition, it is relatively stable, which makes it suitable for long-term storage. However, there are some limitations to using 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in solutions. In addition, it can be toxic in high concentrations, which can make it difficult to use in some experiments.
将来の方向性
Given the wide range of applications of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline, there are a number of potential future directions for research. One potential area of research is to investigate the effects of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline on a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Another potential area of research is to investigate the effects of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline on the central nervous system, as well as its potential use as a treatment for various neurological disorders. In addition, research could be conducted to investigate the potential therapeutic applications of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline, as well as its potential use in drug delivery systems. Finally, research could be conducted to investigate the potential side effects of 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline, as well as its potential interactions with other drugs.
合成法
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline can be synthesized by a variety of methods, including the Pictet-Spengler reaction, the Biginelli reaction, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction is a two-step process in which a phenol is reacted with an aldehyde in the presence of a base to form a cyclic intermediate, which is then reacted with a substituted aniline to form the desired product. The Biginelli reaction is a three-step process in which an aldehyde, an acid, and an urea are reacted in the presence of a base to form the desired product. The Suzuki-Miyaura coupling reaction is a three-step process in which an arylboronic acid is reacted with an aryl halide in the presence of a palladium catalyst to form the desired product.
特性
IUPAC Name |
6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10(1)9-15-13-4-3-12-8-14-6-5-11(12)7-13/h3-4,7,10,14H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOLAMRGGYPZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(CNCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1887036-64-7 |
Source


|
| Record name | 6-(cyclopropylmethoxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B6596679.png)
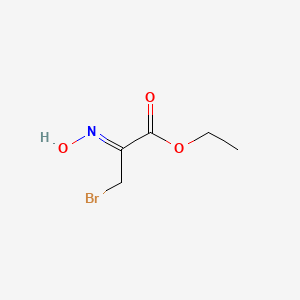


![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)
